

# Application Notes and Protocols: Atilotrelvir and Ritonavir Combination Therapy for COVID-19

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |              |
|----------------|--------------|
| Compound Name: | Atilotrelvir |
| Cat. No.:      | B12393515    |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocol for **atilotrelvir** and ritonavir combination therapy, a treatment conditionally approved in China for adults with mild to moderate COVID-19.<sup>[1]</sup> The following sections detail the mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

## Mechanism of Action

**Atilotrelvir** (also known as GST-HG171) is a potent, orally bioavailable small-molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro).<sup>[1][2][3]</sup> This viral enzyme is essential for the replication of SARS-CoV-2, as it cleaves the viral polyproteins into functional non-structural proteins.<sup>[4][5]</sup> By inhibiting 3CLpro, **atilotrelvir** blocks viral replication.

Ritonavir is co-administered with **atilotrelvir** to act as a pharmacokinetic enhancer.<sup>[1]</sup> Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing **atilotrelvir**.<sup>[6]</sup> By inhibiting CYP3A4, ritonavir significantly increases the plasma concentration and prolongs the half-life of **atilotrelvir**, thereby enhancing its antiviral activity.<sup>[1][2][7]</sup>



[Click to download full resolution via product page](#)

Mechanism of Action of **Atilotrelvir** and Ritonavir.

## Data Presentation

**Atilotrelvir** has demonstrated broad-spectrum activity against various SARS-CoV-2 variants and has shown greater potency compared to nirmatrelvir in preclinical studies.[1][3] It exhibits 5-10 fold higher activity than nirmatrelvir against variants including Beta, Delta, and Omicron subvariants (B.1.1.529, BA.4, BA.5).[3]

Table 1: In Vitro Potency of **Atilotrelvir**

| Metric | Value | Notes |
|--------|-------|-------|
|--------|-------|-------|

| Relative Potency | 5-10x higher than nirmatrelvir | Against Beta, Delta, and Omicron variants. [3] |

Note: Specific IC50 values were not publicly available in the reviewed literature.

A Phase 1, randomized, double-blind, placebo-controlled study (NCT05668897) evaluated the safety, tolerability, and pharmacokinetics of **atilotrelvir**.[2][7][8]

Table 2: Summary of Pharmacokinetic Parameters of **Atilotrelvir** with and without Ritonavir

| Parameter                        | Atilotrelvir Alone | Atilotrelvir + Ritonavir                                       |
|----------------------------------|--------------------|----------------------------------------------------------------|
| Atilotrelvir Dose                | <b>150 mg</b>      | <b>150 mg</b>                                                  |
| Ritonavir Dose                   | N/A                | 100 mg                                                         |
| Effect of Ritonavir              | N/A                | ~3-6 fold increase in Atilotrelvir exposure (Cmax, AUC).[2][9] |
| Time to Max Concentration (Tmax) | -                  | 1.50 - 2.25 hours.[2][9]                                       |
| Accumulation Index (Cmax, AUC)   | -                  | 123% to 141%. [2][9]                                           |

| Food Effect on **Atilotrelvir** | No significant impact.[2][7] | Not explicitly stated, but assumed to be minimal. |

A multicenter, randomized, double-blind, placebo-controlled Phase 2/3 trial (NCT05656443) was conducted in adult patients with mild-to-moderate COVID-19.[\[10\]](#)[\[11\]](#) Patients received 150 mg of **atilotrelvir** with 100 mg of ritonavir or a placebo twice daily for 5 days.[\[12\]](#)

Table 3: Primary and Secondary Efficacy Endpoints

| Endpoint                                                      | Atilotrelvir +<br>Ritonavir Group | Placebo Group    | Hazard Ratio<br>(95.45% CI) / p-<br>value                       |
|---------------------------------------------------------------|-----------------------------------|------------------|-----------------------------------------------------------------|
| Median Time to<br>Sustained Recovery<br>of Clinical Symptoms  | <b>13.0 days</b>                  | <b>15.0 days</b> | HR: 1.15; p=0.031.<br><a href="#">[12]</a> <a href="#">[13]</a> |
| Time to Negative<br>Conversion of SARS-<br>CoV-2 Nucleic Acid | Shorter than placebo              | -                | HR: 0.75; p < 0.001.<br><a href="#">[14]</a>                    |

| Viral Load Reduction from Baseline (Day 4) | Significantly greater reduction | - | LSM difference: -0.83 to -1.38 log10 copies/mL; p < 0.0001.[\[13\]](#) |

The incidence of adverse events was similar between the treatment and placebo groups.[\[12\]](#)

Table 4: Common Adverse Events

| Adverse Event            | Atilotrelvir + Ritonavir<br>Group (n=617) | Placebo Group (n=610)                   |
|--------------------------|-------------------------------------------|-----------------------------------------|
| Overall Incidence of AEs | <b>51.9% (320)</b>                        | <b>48.9% (298)</b> <a href="#">[12]</a> |

| Hypertriglyceridemia | 14.7% | 10.0%[\[12\]](#) |

No deaths were reported in the study.[\[12\]](#)

## Experimental Protocols

This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against SARS-CoV-2 3CLpro.

- Reagents and Materials:

- Recombinant SARS-CoV-2 3CL protease.
- Fluorogenic substrate for 3CLpro (e.g., a peptide with a fluorophore and a quencher).
- Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT).
- Test compound (**atilotrelvir**) at various concentrations.
- 384-well assay plates.
- Fluorescence plate reader.

- Procedure:

1. Prepare serial dilutions of **atilotrelvir** in the assay buffer.
2. Add a fixed concentration of the 3CL protease to each well of the assay plate.
3. Add the diluted **atilotrelvir** to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
4. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
5. Measure the fluorescence intensity kinetically over time (e.g., every minute for 60 minutes) with excitation and emission wavelengths appropriate for the substrate.
6. Calculate the rate of reaction for each concentration of the inhibitor.
7. Determine the IC<sub>50</sub> value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.



[Click to download full resolution via product page](#)

### Workflow for 3CL Protease Inhibition Assay.

This protocol describes a general approach for evaluating the *in vivo* efficacy of **atilotrelvir** in a mouse model of SARS-CoV-2 infection.

- **Animal Model:**

- Use a susceptible mouse strain, such as BALB/c mice, infected with a mouse-adapted SARS-CoV-2 strain or transgenic mice expressing human ACE2.[15]

- **Procedure:**

1. Infect the mice intranasally with a defined dose of SARS-CoV-2.
2. Initiate treatment at a specified time point post-infection (e.g., 24 hours).[16]
3. Administer **atilotrelvir**/ritonavir or a vehicle control orally at specified doses and frequencies (e.g., twice daily) for a set duration (e.g., 5 days).
4. Monitor the mice daily for body weight changes and clinical signs of disease.
5. At selected time points post-infection, euthanize subsets of mice and collect lung tissue.
6. Quantify the viral load in the lungs using RT-qPCR and/or a plaque assay on a susceptible cell line (e.g., VeroE6/TMPRSS2).[16]
7. Perform histopathological analysis of lung tissue to assess inflammation and tissue damage.



[Click to download full resolution via product page](#)

Workflow for In Vivo Efficacy Study in Mice.

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[10][11][17]
- Participants: Adult patients with mild-to-moderate COVID-19 with symptom onset within 72 hours.[12]
- Intervention:
  - Treatment Group: **Atilotrelvir** (150 mg) and ritonavir (100 mg) administered orally twice daily for 5 days.[12]
  - Control Group: Corresponding placebo tablets administered orally twice daily for 5 days. [12]

- Stratification: Patients were stratified by risk level for disease progression and vaccination status.[\[12\]](#)
- Primary Efficacy Endpoint: Time to sustained recovery of clinical symptoms within 28 days, defined as a score of 0 for 11 COVID-19-related symptoms for at least two consecutive days.[\[12\]](#)
- Key Secondary Endpoints:
  - Change in viral load from baseline.
  - Time to negative conversion of SARS-CoV-2 nucleic acid.
- Safety Assessment: Monitoring and recording of adverse events, serious adverse events, and changes in laboratory parameters.

[Click to download full resolution via product page](#)

Logical Flow of the Phase 2/3 Clinical Trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study, and dosing regimen selection for a pivotal COVID-19 trial of GST-HG171 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GST-HG171 | SARS-CoV-2 3CLPro inhibitor | Probechem Biochemicals [probechem.com]
- 4. lifesensors.com [lifesensors.com]
- 5. Proteases of SARS Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and safety of GST-HG171, a novel 3CL protease inhibitor, in Chinese subjects with impaired and normal liver function – ScienceOpen [scienceopen.com]
- 7. Phase I study, and dosing regimen selection for a pivotal COVID-19 trial of GST-HG171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. Atilotrelvir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mims.com [mims.com]
- 14. c19early.org [c19early.org]
- 15. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of ensitrelvir against SARS-CoV-2 in a delayed-treatment mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Atilotrelvir and Ritonavir Combination Therapy for COVID-19]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12393515#atilotrelvir-and-ritonavir-combination-therapy-protocol>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)